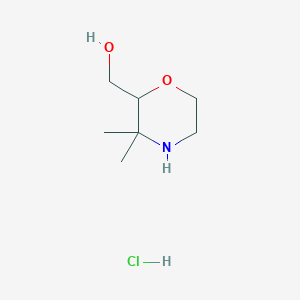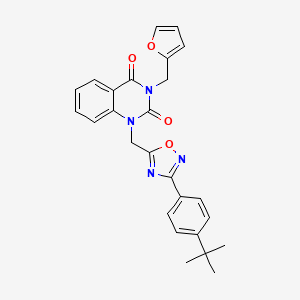![molecular formula C15H15ClN2O2 B2387975 N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide CAS No. 781626-59-3](/img/structure/B2387975.png)
N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide” is a chemical compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 . It is used for proteomics research .
Synthesis Analysis
Benzamides, including “N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide”, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide” consists of a benzamide group attached to a pyrrole ring, which is further substituted with a chloroacetyl group .Physical And Chemical Properties Analysis
“N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
- A study by Kumar and Lown (2003) involved the synthesis of dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamides, exploring their potential as anticancer agents. Preliminary evaluations indicated these compounds displayed activity against three types of cancer cells, underscoring the potential utility of pyrrole derivatives in cancer treatment Kumar & Lown, 2003.
Herbicidal Applications
- Research by Viste, Cirovetti, and Horrom (1970) discovered that certain benzamides, including N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide derivatives, exhibit herbicidal activity on annual and perennial grasses, suggesting their potential utility in agriculture Viste, Cirovetti, & Horrom, 1970.
Anticancer and ADME Study
- A molecular hybridization approach led to the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives with a benzimidazole moiety, which were evaluated for anticancer activity. One compound exhibited significant antiproliferative activity against certain human cancer cell lines, with computational ADME studies highlighting its promising drug-like properties Rasal, Sonawane, & Jagtap, 2020.
Material Science Applications
- The synthesis of aryl-substituted pyrrole derivatives, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), demonstrated unique fluorescence properties in the solid state, potentially useful in temperature monitoring devices due to its thermo-responsive fluorescence Han et al., 2013.
Monoclonal Antibody Production Enhancement
- A study identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a compound that improves monoclonal antibody production in Chinese hamster ovary cell cultures. This discovery has implications for biopharmaceutical manufacturing and the production of monoclonal antibodies Aki et al., 2021.
Zukünftige Richtungen
The future directions for “N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide” and similar compounds could involve further exploration of their potential as enzyme inhibitors . They could also be investigated for their potential therapeutic values, given the wide range of activities exhibited by benzamides .
Eigenschaften
IUPAC Name |
N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-13(14(19)9-16)11(2)18(10)17-15(20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNHSUWLQIZMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)C2=CC=CC=C2)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

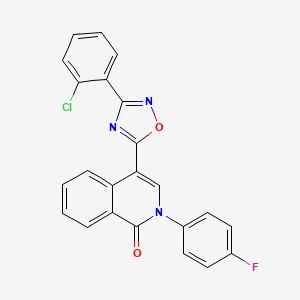
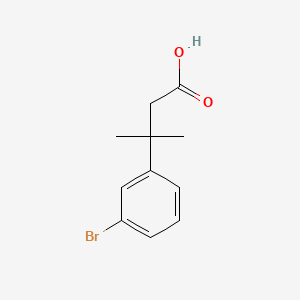
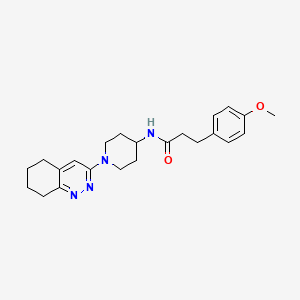
![4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2387897.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)
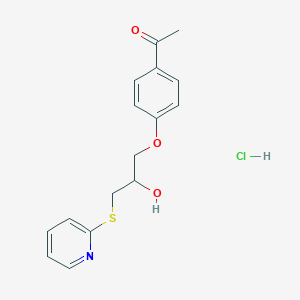
![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)
![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)

![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)

